N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride is a complex organic compound that features a unique structure combining a dithiazole ring with a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylamine with a dithiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-thiadiazol-3-iminium chloride
- N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-oxadiazol-3-iminium chloride
Uniqueness
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58478-29-8 |
---|---|
Molekularformel |
C8H14ClN3OS2 |
Molekulargewicht |
267.8 g/mol |
IUPAC-Name |
dimethyl-(5-morpholin-4-yl-1,2,4-dithiazol-3-ylidene)azanium;chloride |
InChI |
InChI=1S/C8H14N3OS2.ClH/c1-10(2)7-9-8(14-13-7)11-3-5-12-6-4-11;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RQZDBMVDTISUTJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=C1N=C(SS1)N2CCOCC2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.